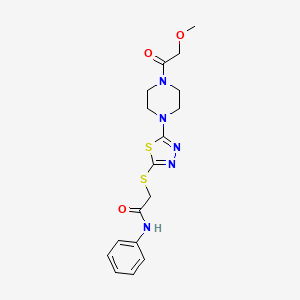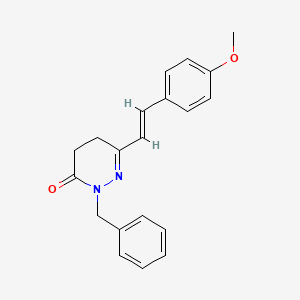![molecular formula C11H8N4OS2 B2873757 (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one CAS No. 433330-26-8](/img/structure/B2873757.png)
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained .Molecular Structure Analysis
The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts, has been discussed . Extensive NMR analysis and ultimately X-ray crystallography were used to demonstrate both the regiochemistry and stereochemistry of the addition products .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Xanthine Oxidase Inhibitory and Anti-inflammatory Properties
A study by Smelcerovic et al. (2015) explored the inhibitory activity of 2-amino-5-alkylidene-thiazol-4-ones against xanthine oxidase, a key enzyme in the pathway leading to gout. The compounds showed potential both in vitro and in vivo, indicating their relevance in developing treatments for conditions associated with oxidative stress and inflammation. The anti-inflammatory effects were also confirmed through assays on human peripheral blood mononuclear cells, highlighting their therapeutic potential beyond gout treatment (Smelcerovic et al., 2015).
Anticancer Activity
Several studies have synthesized and evaluated derivatives of thiazolidin-4-ones for their anticancer activity. For instance, Penthala et al. (2011) found that certain N-benzyl aplysinopsin analogs, including structures similar to the query compound, exhibited potent growth inhibition against melanoma and ovarian cancer cell lines. These findings suggest a promising avenue for the development of new anticancer agents based on modifications of the thiazolidin-4-one backbone (Penthala et al., 2011).
GSK-3 Inhibition for Neurodegenerative Diseases
Research by Kamila and Biehl (2012) on the synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives under microwave conditions aimed at discovering potential GSK-3 inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's. These compounds represent a structural class that could be modified to enhance specificity and potency against targets relevant to neurodegeneration (Kamila & Biehl, 2012).
Supramolecular Chemistry and Crystal Engineering
Delgado et al. (2005) discussed the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, emphasizing the role of hydrogen bonding in the formation of dimers, chains of rings, and sheets. This study illustrates the potential of thiazolidin-4-ones in crystal engineering and the design of novel materials with specific properties, such as porosity or catalytic activity (Delgado et al., 2005).
Future Directions
properties
IUPAC Name |
5-[(E)-1H-benzimidazol-2-yliminomethyl]-4-hydroxy-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS2/c16-9-8(18-11(17)15-9)5-12-10-13-6-3-1-2-4-7(6)14-10/h1-5,16H,(H,13,14)(H,15,17)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJBMXWJQDDNT-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=C(NC(=S)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/N=C/C3=C(NC(=S)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)


![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)


![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)


![1-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2873694.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2873696.png)